3,4-dimethyl-N-(propan-2-yl)benzamide is a chemical compound that belongs to the class of benzamides, characterized by the presence of a benzene ring attached to a carbonyl group and an amine. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry. The systematic name reflects its molecular structure, which includes two methyl groups on the benzene ring and an isopropyl group attached to the nitrogen atom of the amide.
The compound can be synthesized from readily available precursors through established organic chemistry methods. Its synthesis and characterization have been documented in various research articles, highlighting its relevance in drug development and chemical research.
3,4-dimethyl-N-(propan-2-yl)benzamide falls under the following classifications:
The synthesis of 3,4-dimethyl-N-(propan-2-yl)benzamide can be achieved through multiple synthetic routes. A common method involves the acylation of an amine with an appropriate acyl chloride or carboxylic acid derivative.
The molecular structure of 3,4-dimethyl-N-(propan-2-yl)benzamide can be represented by the following data:
Property | Value |
---|---|
Molecular Formula | C12H17N |
Molecular Weight | 189.27 g/mol |
IUPAC Name | 3,4-dimethyl-N-(propan-2-yl)benzamide |
Canonical SMILES | CC1=C(C(=C(C=C1)C(=O)N(C(C)C)C)N)C |
The compound features a benzene ring substituted at the 3 and 4 positions with methyl groups, and an isopropyl group attached to the nitrogen atom of the amide functional group.
3,4-dimethyl-N-(propan-2-yl)benzamide can participate in various chemical reactions:
Reactions involving this compound are influenced by factors such as temperature, solvent choice, and concentration of reactants. For example, electrophilic aromatic substitution may require specific activating or deactivating groups on the benzene ring for successful reaction pathways.
The mechanism of action for 3,4-dimethyl-N-(propan-2-yl)benzamide is primarily dependent on its biological interactions. In pharmaceutical contexts, it may act on specific receptors or enzymes:
3,4-dimethyl-N-(propan-2-yl)benzamide has several potential applications:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: